![molecular formula C27H18F3N5O6 B2739249 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 894931-24-9](/img/new.no-structure.jpg)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H18F3N5O6 and its molecular weight is 565.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It features a quinazoline core and various functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and interactions with specific molecular targets.
Structural Characteristics
This compound has a molecular formula of C20H15N5O6 and a molecular weight of approximately 421.4 g/mol. Its intricate structure includes:
- A quinazoline core, known for its diverse pharmacological properties.
- A dioxolo moiety which enhances its biological interactions.
- An oxadiazole substituent that plays a crucial role in its anticancer activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazoline structures exhibit various biological activities including:
- Anticancer effects
- Inhibition of key enzymes involved in cancer progression
- Potential anti-inflammatory properties
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Compounds with oxadiazole moieties have shown IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
- The compound's structure suggests it may inhibit critical pathways involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition :
- Compounds similar to this one have been found to inhibit enzymes such as carbonic anhydrase and histone deacetylases , which are relevant in cancer therapy .
- For example, derivatives have demonstrated IC50 values as low as 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory potential .
- Cell Line Studies :
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
Compound Name | Structure | IC50 (µM) | Target |
---|---|---|---|
Compound A | Similar to oxadiazole derivatives | 0.67 | PC-3 Prostate Cancer |
Compound B | Quinazoline derivative | 0.24 | EGFR Inhibition |
Compound C | Other oxadiazole-based compounds | 0.96 | Src Kinase |
Case Studies
Several case studies provide insight into the efficacy of similar compounds:
- Case Study 1 : A study evaluated the anticancer activity of a series of oxadiazole derivatives against multiple cell lines. The results indicated that structural modifications significantly influenced their potency.
- Case Study 2 : Another research focused on the binding affinity of quinazoline derivatives to various enzymes, revealing that specific substitutions could enhance their inhibitory effects on cancer-related pathways.
科学的研究の応用
Structural Characteristics
The compound features:
- Quinazoline Core : Known for its diverse biological activities including anticancer properties.
- Oxadiazole Moiety : Contributes to enzyme inhibition and has been linked to antibacterial and antifungal activities.
- Dioxolo Structure : Enhances the compound's stability and solubility.
Biological Activities
Research indicates that compounds containing oxadiazole and quinazoline structures exhibit a wide range of biological activities:
Anticancer Activity
Studies suggest that derivatives of quinazoline can inhibit kinases involved in cancer progression. The specific structure of this compound may enhance its potency against various cancer cell lines due to its ability to interact with multiple biological targets.
Antimicrobial Properties
Compounds with oxadiazole rings have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety in this compound suggests potential as a novel antimicrobial agent .
Enzyme Inhibition
Research has highlighted the ability of oxadiazoles to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases. This compound's structure indicates it may also possess similar inhibitory effects .
Potential Applications
Given its diverse pharmacological properties, this compound may have several applications:
Anticancer Drug Development
Due to its structural features that suggest kinase inhibition, ongoing research could focus on its development as a targeted therapy for various cancers.
Antimicrobial Agents
The compound's potential antibacterial properties could lead to new treatments for infections resistant to current antibiotics.
Agricultural Applications
Similar compounds have been explored for their effectiveness against phytopathogenic fungi. The integration of trifluoromethyl groups suggests enhanced efficacy in agricultural formulations aimed at protecting crops from fungal diseases .
Case Study 1: Anticancer Activity
In vitro studies on quinazoline derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of the oxadiazole moiety in this compound may further enhance these effects through multi-target interactions .
Case Study 2: Antibacterial Efficacy
A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics. This suggests that similar derivatives could be developed from the target compound for enhanced antibacterial activity .
特性
CAS番号 |
894931-24-9 |
---|---|
分子式 |
C27H18F3N5O6 |
分子量 |
565.465 |
IUPAC名 |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H18F3N5O6/c28-27(29,30)16-7-4-8-17(9-16)31-22(36)12-34-19-11-21-20(39-14-40-21)10-18(19)25(37)35(26(34)38)13-23-32-24(33-41-23)15-5-2-1-3-6-15/h1-11H,12-14H2,(H,31,36) |
InChIキー |
SWOJWELSLYRXQJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC5=NC(=NO5)C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。